N-(pyrimidin-5-yl)acetimidamide
Description
N-(Pyrimidin-5-yl)acetimidamide is a pyrimidine-derived compound characterized by an acetimidamide group attached to the pyrimidine ring at the 5-position. Pyrimidine derivatives are widely studied in medicinal chemistry due to their structural versatility and biological relevance, including roles as enzyme inhibitors, receptor modulators, and antitumor agents .
Properties
Molecular Formula |
C6H8N4 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N'-pyrimidin-5-ylethanimidamide |
InChI |
InChI=1S/C6H8N4/c1-5(7)10-6-2-8-4-9-3-6/h2-4H,1H3,(H2,7,10) |
InChI Key |
DRIGKTHMKBMBPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CN=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-5-yl)acetimidamide typically involves the reaction of pyrimidine derivatives with acetimidamide precursors. One common method includes the use of ammonium acetate and N,N-dimethylformamide dimethyl acetal in a three-component tandem reaction under metal- and solvent-free conditions . This method offers a broad substrate scope and good functional group tolerance, making it suitable for gram-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be fine-tuned to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-5-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine derivatives with reduced functional groups. Substitution reactions can lead to a wide range of substituted pyrimidine compounds.
Scientific Research Applications
N-(pyrimidin-5-yl)acetimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(pyrimidin-5-yl)acetimidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares N-(pyrimidin-5-yl)acetimidamide with key analogs based on substituents, molecular properties, and reported activities:
Key Structural and Functional Differences
Position of Acetamide/Acetimidamide Group: N-(Pyrimidin-5-yl)acetimidamide features an acetimidamide group at the pyrimidin-5-position, which may enhance hydrogen-bonding interactions compared to simpler acetamide analogs (e.g., N-(2-hydroxy-5-iodopyridin-3-yl)acetamide ). In contrast, N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate has an acetamide group and multiple hydroxyl/amino substituents, which contribute to its crystallographic stability and hydrogen-bonding network.
Pharmacological Implications: Antitumor Activity: Pyrimidine derivatives with hydroxyl and amino groups (e.g., N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide) show enhanced antitumor activity due to interactions with DNA or enzymes like thymidylate synthase . Kinase Inhibition: Patent-derived analogs (e.g., quinoline-pyrimidine hybrids ) exhibit potent kinase inhibition via bulky substituents (e.g., piperidinylidene), which are absent in this compound. This suggests that the latter may require structural optimization for similar efficacy.
Solubility and Stability: Hydrated forms (e.g., dihydrate in ) improve solubility, whereas this compound’s imidamide group may reduce aqueous solubility unless protonated.
Research Findings and Gaps
- Crystallographic Data : The dihydrate analog forms a 3D network via N–H···O and O–H···O hydrogen bonds, stabilizing its structure. Similar studies are lacking for N-(pyrimidin-5-yl)acetimidamide, limiting insights into its solid-state behavior.
- Synthetic Accessibility : Patent compounds involve multi-step syntheses with complex substituents, whereas N-(pyrimidin-5-yl)acetimidamide could be synthesized more straightforwardly, favoring scalability.
- Biological Screening: No direct activity data exists for this compound, though its analogs’ activities suggest prioritization for kinase or antimicrobial assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
